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Compound of Interest

Compound Name: SAR7334 hydrochloride

cat. No.: B560093

An In-Depth Technical Guide to SAR7334 Hydrochloride: A Potent and Selective TRPC6
Channel Blocker

Introduction

SAR7334 hydrochloride is a potent and selective small-molecule inhibitor of the Transient
Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPCS6 is a non-selective cation
channel that mediates the influx of calcium (Ca?*) and sodium (Na*) into cells, playing a crucial
role in a multitude of physiological processes.[3][4] Gain-of-function mutations and upregulation
of TRPC6 have been implicated in the pathogenesis of various diseases, most notably in
kidney disorders such as familial focal segmental glomerulosclerosis (FSGS), as well as in
pulmonary hypertension and cardiovascular diseases.[5][6][7][8]

Developed as a research tool, SAR7334 provides high potency and selectivity for TRPC6 over
other TRPC channel family members, along with oral bioavailability, making it invaluable for
investigating the physiological and pathological roles of TRPCG6 in both in vitro and in vivo
models.[9][10] This document serves as a comprehensive technical guide for researchers,
scientists, and drug development professionals, detailing the chemical properties, mechanism
of action, pharmacological profile, and experimental applications of SAR7334 hydrochloride.

Chemical and Physical Properties

SAR7334 is an aminoindanol derivative.[9] Its chemical and physical properties are
summarized in the table below.
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Property Value Reference

4-[[(1R,2R)-2-[(3R)-3-Amino-1-
piperidinyl]-2,3-dihydro-1H-

Formal Name inden-1-ylloxy]-3- [11]
chlorobenzonitrile,

dihydrochloride

CAS Number 1333207-63-8 [11][12]
Molecular Formula C21H22CINsO - 2HCI [11]
Formula Weight 440.79 g/mol [12]
Purity >98%

Appearance Crystalline solid [11]

DMSO: 2125.4 mg/mLEthanol:
Solubility >106.4 mg/mLWater: Soluble [13]
to 100 mM

Mechanism of Action and Signaling Pathways

TRPCE6 is a receptor-activated and second messenger-operated channel. Its activation is
primarily mediated by the phospholipase C (PLC) signaling pathway. Agonist binding to G-
protein coupled receptors (GPCRS) or receptor tyrosine kinases (RTKs) activates PLC, which
cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IPs3) and
diacylglycerol (DAG). While IPs triggers calcium release from intracellular stores, DAG directly
activates TRPC6 at the plasma membrane, leading to Ca?* influx.

SAR7334 acts as a direct blocker of the TRPC6 channel pore, preventing the influx of cations.
[9][10] This inhibition effectively decouples receptor stimulation from the downstream
consequences of TRPC6-mediated calcium entry, such as the activation of the calcineurin-
NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is implicated in gene
transcription related to cell growth, differentiation, and apoptosis.[5]
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TRPCE6 signaling pathway and inhibition by SAR7334.
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Pharmacological Profile
Potency and Selectivity

SAR7334 exhibits high potency for the TRPC6 channel, with ICso values in the low nanomolar
range.[9][10] It shows significant selectivity for TRPC6 over its closest homologs, TRPC3 and
TRPC7, and has no reported effect on TRPC4 and TRPC5 channels.[9][10][14]

Target Channel Assay Type ICso0 Value (nM) Reference
TRPC6 Whole-Cell Pateh- 7.9 [1][9][10][14]
Clamp
TRPC6 Caz* Influx Assay 9.5 [9][10][14]
TRPC3 Caz* Influx Assay 282 [9][10][14]
TRPC7 Caz* Influx Assay 226 [9][10][14]
TRPC4 Caz* Influx Assay Not affected [9][10]
TRPC5 Caz* Influx Assay Not affected [9][10]
Pharmacokinetics

Pharmacokinetic studies in rodents have demonstrated that SAR7334 is orally bioavailable and
suitable for chronic in vivo administration.[9][10][14]
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Parameter Details Reference
Animal Model Male Sprague Dawley rats 9]
Administration Single oral gavage [9]

Dose 10 mg/kg [9][14]

30% glycopherol/cremophor
Vehicle (75/25) in 70% glucose (5%) 9]

solution

Compound is suitable for
chronic oral administration,

Outcome o [9][10]
achieving plasma levels

sufficient for in vivo studies.

Preclinical In Vivo Efficacy

SAR7334 has been evaluated in several preclinical models, confirming its ability to inhibit
TRPC6-mediated processes in a physiological context.

Hypoxic Pulmonary Vasoconstriction (HPV): Acute HPV is known to be dependent on
TRPC6 activity.[9] In isolated perfused mouse lungs, SAR7334 effectively suppressed
TRPC6-dependent HPV, confirming its in vivo target engagement.[9][10]

Systemic Blood Pressure: In a short-term study using spontaneously hypertensive rats
(SHR), oral administration of SAR7334 did not lead to a significant change in mean arterial
pressure.[1][9] This suggests that TRPC6 may not be a primary regulator of systemic blood
pressure in this model.[9][10]

Kidney Disease: Given the strong link between TRPC6 gain-of-function and FSGS, TRPC6
inhibitors are of great interest.[7] SAR7334 has been used in models of kidney disease to
demonstrate that blocking TRPC6 can prevent Angiotensin ll-evoked calcium influx in
podocytes, a key event in the pathology of glomerular diseases.[1][15] It has also been
shown to inhibit oxidative stress-induced apoptosis in renal proximal tubule cells.[11]

Experimental Protocols and Workflows
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The discovery and characterization of SAR7334 involved a series of standard and specialized
pharmacological assays.

1. Compound Library
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Experimental workflow for SAR7334 discovery.

Intracellular Ca** Measurement (FLIPR Assay)
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This method is used for high-throughput screening and for determining the 1Cso of compounds
on TRPC channel-mediated calcium influx.

e Cell Lines: HEK293 cells stably expressing human TRPC3, TRPC4, TRPC5, TRPC6, or
TRPC7.

e Procedure:
o Cells are seeded into 384-well plates.
o After 24 hours, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

o Cells are washed and incubated with varying concentrations of SAR7334 hydrochloride
or vehicle for 10 minutes.[14]

o ATRPCS6 agonist, such as the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (OAG),
is added to stimulate the channel.

o Changes in intracellular calcium are measured as changes in fluorescence using a
Fluorometric Imaging Plate Reader (FLIPR).

o 1Cso values are calculated from the concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel currents and is the gold standard for
confirming channel blockade.

e Cell Line: HEK-FITR cells expressing TRPCS6.
e Procedure:
o Whole-cell currents are recorded using a patch-clamp amplifier.

o The standard extracellular solution contains (in mM): 140 NaCl, 5 CsCl, 1 MgClz, 2 CaClz,
10 HEPES, 10 glucose, adjusted to pH 7.4.
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o The intracellular pipette solution contains (in mM): 140 CsCl, 2 MgClz, 10 HEPES, 5
EGTA, adjusted to pH 7.3.

o TRPCS6 currents are stimulated by application of 50 uM OAG.

o SAR7334 is applied at various concentrations to the bath solution to determine its dose-
dependent inhibition of the OAG-induced current.[9]

o The ICso is determined by fitting the concentration-response data.[1]

In Vivo Pharmacokinetic Study

This protocol is used to assess the oral bioavailability and plasma concentration profile of the
compound.

e Animal Model: Male Sprague Dawley rats.[9]
e Procedure:

o SAR7334 is formulated in a vehicle suitable for oral administration (e.g., 30%
glycopherol/cremophor 70% glucose solution).[9]

o Asingle dose (e.g., 10 mg/kg) is administered by oral gavage.[9][14]

o Blood samples (~200 pL) are collected via tail tip sampling at multiple time points over a
24-hour period.[9]

o Plasma is separated and stored at -15°C or below until analysis.[9]

o Plasma concentrations of SAR7334 are determined using a validated analytical method,
such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Hypoxic Pulmonary Vasoconstriction (HPV) in Isolated
Lungs

This ex vivo model assesses the effect of the compound on a TRPC6-dependent physiological
response.
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e Animal Model: Mice.
e Procedure:
o The animal is anesthetized, and the trachea is cannulated for ventilation.
o The chest is opened, and cannulas are placed in the pulmonary artery and the left atrium.
o The lungs are perfused with a physiological salt solution at a constant flow rate.
o Pulmonary arterial pressure is continuously monitored.

o Hypoxia is induced by ventilating the lungs with a gas mixture containing low oxygen (e.g.,
1% O32). This causes a rapid increase in pulmonary arterial pressure (the HPV response).

o SAR7334 is added to the perfusate, and the hypoxic challenge is repeated to determine if
the compound can block the HPV response.[9]

Disease Relevance: TRPC6 in Podocyte
Pathophysiology

In the kidney, TRPCG6 is a critical component of the podocyte slit diaphragm, the primary
filtration barrier.[6][7] In healthy podocytes, TRPC6 activity is tightly regulated. However, gain-
of-function mutations or upregulation in response to stress (e.g., angiotensin Il, mechanical
stretch) leads to excessive Ca?* influx. This calcium overload triggers a cascade of detrimental
events, including activation of calcineurin, cytoskeletal rearrangement, podocyte foot process
effacement, and eventual apoptosis or detachment, leading to proteinuria and FSGS.[5][7]
SAR7334, by blocking this aberrant Caz* entry, represents a targeted therapeutic strategy to
preserve podocyte integrity.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4507166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2705932/
https://journals.physiology.org/doi/10.1152/ajprenal.00455.2021
https://pmc.ncbi.nlm.nih.gov/articles/PMC2660257/
https://journals.physiology.org/doi/10.1152/ajprenal.00455.2021
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Podocyte

TRPC6 Mechanical
Mutations Stress

TRPC6 Overactivation

Angiotensin I

Excessive
Caz* Influx

Calcineurin
Activation

Actin Cytoskeleton
Rearrangement

Gpoptosis / Detachmena

Foot Process
Effacement

Proteinuria &
FSGS

Click to download full resolution via product page

Role of TRPC6 in podocyte injury and FSGS.
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Conclusion

SAR7334 hydrochloride is a well-characterized, highly potent, and selective inhibitor of the
TRPCG6 cation channel.[9][10] Its favorable pharmacological profile, including oral
bioavailability, has enabled its use in a variety of in vitro, ex vivo, and in vivo experimental
systems to probe the function of TRPC6.[9] For researchers in nephrology, pulmonology, and
cardiology, SAR7334 serves as an essential tool for elucidating the complex roles of TRPC6 in
health and disease and for validating TRPC6 as a potential therapeutic target for conditions
such as chronic kidney disease and pulmonary hypertension.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. medchemexpress.com [medchemexpress.com]

3. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of
Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nim.nih.gov]

e 4. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of
Diseases: A Jack of Many Trades - PubMed [pubmed.ncbi.nim.nih.gov]

o 5. TRPC6 mutations associated with focal segmental glomerulosclerosis cause constitutive
activation of NFAT-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]

e 6. TRPCG6 in glomerular health and disease: what we know and what we believe - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. journals.physiology.org [journals.physiology.org]
o 8. TRPC6 - Wikipedia [en.wikipedia.org]

e 9. Discovery and pharmacological characterization of a novel potent inhibitor of
diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nim.nih.gov]

» 10. Discovery and pharmacological characterization of a novel potent inhibitor of
diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b560093?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4507166/
https://pubmed.ncbi.nlm.nih.gov/25847402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4507166/
https://www.benchchem.com/product/b560093?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/SAR7334-hydrochloride.html
https://www.medchemexpress.com/SAR7334.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10112830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10112830/
https://pubmed.ncbi.nlm.nih.gov/37072606/
https://pubmed.ncbi.nlm.nih.gov/37072606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2660257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2660257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2705932/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2705932/
https://journals.physiology.org/doi/10.1152/ajprenal.00455.2021
https://en.wikipedia.org/wiki/TRPC6
https://pmc.ncbi.nlm.nih.gov/articles/PMC4507166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4507166/
https://pubmed.ncbi.nlm.nih.gov/25847402/
https://pubmed.ncbi.nlm.nih.gov/25847402/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 11. caymanchem.com [caymanchem.com]

e 12. SAR7334 (hydrochloride) - MedChem Express [bioscience.co.uk]
e 13. apexbt.com [apexbt.com]

e 14, selleckchem.com [selleckchem.com]

e 15. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [SAR7334 hydrochloride TRPC6 channel blocker].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560093#sar7334-hydrochloride-trpc6-channel-
blocker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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